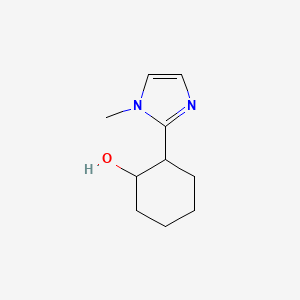

2-(1-Methylimidazol-2-yl)cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Methylimidazol-2-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexane ring substituted with a hydroxyl group and a 1-methylimidazole moiety. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylimidazol-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methylimidazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is formed efficiently. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylimidazol-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The imidazole ring can participate in substitution reactions, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of imidazole-substituted compounds.

Scientific Research Applications

2-(1-Methylimidazol-2-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylimidazol-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

Cyclohexanol: A compound with a similar cyclohexane ring structure but lacking the imidazole moiety.

2-Imidazolylcyclohexanol: A compound with a similar structure but without the methyl group on the imidazole ring.

Uniqueness

2-(1-Methylimidazol-2-yl)cyclohexan-1-ol is unique due to the presence of both the cyclohexane ring and the 1-methylimidazole moiety. This combination imparts specific chemical and biological properties that are not found in simpler compounds.

Biological Activity

2-(1-Methylimidazol-2-yl)cyclohexan-1-ol is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a cyclohexanol moiety and a methylimidazole ring. Its molecular formula is C_{11}H_{16}N_2O, and it has a molecular weight of approximately 192.26 g/mol.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pyogenes | 64 |

| Escherichia coli | 128 |

2. Anti-inflammatory Effects

In vitro studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity was assessed using human peripheral blood mononuclear cells (PBMCs), where the compound reduced the levels of TNF-alpha and IL-6.

3. Anticancer Potential

Preliminary studies indicate that this compound may also have anticancer effects. In vitro assays on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), showed that it inhibited cell proliferation with IC50 values ranging from 50 to 100 µM.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.

- Receptor Modulation : It might modulate receptors associated with pain and inflammation, contributing to its analgesic properties.

Case Studies

A notable study investigated the pharmacokinetics and metabolic pathways of this compound in vivo using rat models. The study found that after administration, the compound was rapidly absorbed and distributed throughout the body, with significant concentrations found in liver tissues, indicating potential hepatic metabolism.

Key Findings:

- Absorption : Rapid absorption within 30 minutes post-administration.

- Half-life : Approximately 3 hours in plasma.

- Metabolites : Identified metabolites included hydroxylated derivatives, suggesting metabolic conversion that may enhance or modify biological activity.

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-(1-methylimidazol-2-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H16N2O/c1-12-7-6-11-10(12)8-4-2-3-5-9(8)13/h6-9,13H,2-5H2,1H3 |

InChI Key |

RRMWHIBGROXHCA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2CCCCC2O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.